(14R)-14-hydroxypentadecanoic acid
Description
Contextualization within Hydroxy Fatty Acid Research
Hydroxy fatty acids (HFAs) are a diverse group of fatty acids characterized by the presence of one or more hydroxyl groups along their hydrocarbon chain. These molecules are widespread in nature, found in plants, animals, and microorganisms. The position of the hydroxyl group significantly influences the chemical and physical properties of the HFA, as well as its biological activity.
HFAs are classified based on the location of the hydroxyl group relative to the carboxyl group. For instance, alpha-hydroxy fatty acids have the hydroxyl group on the second carbon, beta-hydroxy fatty acids on the third, and so on. (14R)-14-hydroxypentadecanoic acid is classified as an omega-1 hydroxy fatty acid, as the hydroxyl group is located on the penultimate carbon atom from the methyl (omega) end of the fatty acid chain.
Research into HFAs has revealed their involvement in a variety of biological processes. For example, some HFAs are components of complex lipids, while others exhibit antimicrobial or signaling properties. The study of HFAs often involves their synthesis, either through chemical methods or biotechnological approaches using enzymes or whole microorganisms, to investigate their structure-activity relationships.
Significance in Natural Product Chemistry
Natural product chemistry is the study of chemical compounds produced by living organisms. These compounds, often with complex and unique structures, have historically been a rich source of new medicines and other valuable chemicals. This compound fits within this domain as a naturally occurring or potentially naturally occurring molecule.
While the specific natural sources of the (14R) isomer are not yet extensively documented, its parent compound, 15-hydroxypentadecanoic acid, has been reported in plants like Arabidopsis thaliana and Angelica archangelica. nih.gov Furthermore, various bacteria and fungi are known to produce long-chain hydroxy fatty acids. medchemexpress.combioscience.co.uk The biosynthesis of such compounds often involves the enzymatic hydroxylation of fatty acids, a process of significant interest to natural product chemists and biotechnologists. Enzymes like P450 monooxygenases are capable of introducing hydroxyl groups at specific positions on a fatty acid backbone, offering a potential route for the production of this compound. nih.gov The exploration of microbial sources and the enzymatic pathways involved in the synthesis of this specific stereoisomer is an active area of research.
Overview of Current Research Landscape
The current research landscape for this compound is characterized by a focus on the broader class of odd-chain and hydroxy fatty acids. There is growing interest in the biological activities of pentadecanoic acid (C15:0), the non-hydroxylated parent compound of this compound. Studies have suggested that pentadecanoic acid may have various health benefits. plos.orgmdpi.comnih.gov This has spurred interest in its derivatives, including its hydroxylated forms.
Research efforts are also directed towards the microbial production of omega-hydroxy fatty acids. nih.gov Scientists are exploring the use of genetically engineered microorganisms to produce these compounds for potential applications in polymers, surfactants, and as precursors for other valuable chemicals. While these studies may not always focus specifically on the (14R) isomer of 14-hydroxypentadecanoic acid, the methodologies and findings are highly relevant.
Future research will likely involve more targeted investigations into the specific biological roles and potential applications of this compound. This will require the development of stereospecific analytical methods for its detection and quantification in biological samples, as well as efficient synthetic routes to obtain pure samples for biological testing. Understanding the enzymatic machinery responsible for its production in nature could also open up new avenues for its biotechnological synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C15H30O3 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(14R)-14-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
ZKOKHYPUQUATDA-CQSZACIVSA-N |
SMILES |
CC(CCCCCCCCCCCCC(=O)O)O |
Isomeric SMILES |
C[C@H](CCCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution
Identification in Microorganisms (e.g., Bacteria, Fungi)
While direct evidence for the production of (14R)-14-hydroxypentadecanoic acid by microorganisms is limited in the current scientific literature, various bacteria and fungi are known to synthesize a range of other hydroxy fatty acids. For instance, the bacterium Lactobacillus plantarum MiLAB 14 has been shown to produce several 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid. nih.govresearchgate.net The production of these compounds suggests that some bacteria possess the necessary enzymatic machinery for fatty acid hydroxylation. nih.gov These hydroxy fatty acids have been noted for their antifungal properties. nih.govmdpi.com
Fungi are also known to produce a variety of secondary metabolites, including fatty acid derivatives. biorxiv.org Some sources suggest that 15-hydroxypentadecanoic acid, a close structural analog, is produced by bacteria and fungi. medchemexpress.com The enzymatic capabilities of microorganisms to modify fatty acids are vast, and it is plausible that specific strains of bacteria or fungi could produce 14-hydroxypentadecanoic acid, though further research is needed for direct confirmation.
Detection in Algal Species
Information regarding the specific detection of this compound in algal species is not extensively documented. However, algae are known to be primary producers of a wide array of fatty acids, including polyunsaturated fatty acids (PUFAs). The fatty acid composition of algae is diverse and can be influenced by environmental factors. Further lipidomic studies on various algal species are required to ascertain the presence and abundance of this compound.
Presence in Plant Systems
Omega-hydroxy acids are known components of plant polymers like cutin and suberin, which are essential for protecting plants against environmental stress and water loss. wikipedia.orgnih.gov Cutin is primarily composed of C16 and C18 hydroxy and epoxy fatty acids. biocyclopedia.comnsf.gov For instance, 10,16-dihydroxyhexadecanoic acid is a major monomer of cutin in many plants. nih.gov Suberin, on the other hand, contains a significant proportion of α,ω-dicarboxylic acids and ω-hydroxy fatty acids with chain lengths ranging from C16 to C28. nih.govfrontiersin.org
Given the prevalence of C16 and C18 ω-hydroxy acids in these plant biopolymers, the existence of a C15 analogue like 14-hydroxypentadecanoic acid is conceivable. While not as common as its C16 and C18 counterparts, odd-chain fatty acids and their derivatives are found in plants. The biosynthesis of these compounds involves cytochrome P450-dependent monooxygenases that hydroxylate fatty acids. nih.gov It is suggested that 15-hydroxypentadecanoic acid is found in various plant sources. medchemexpress.com
Occurrence of Related Hydroxy Fatty Acids in Plants
| Compound | Plant Component | Reference |
|---|---|---|
| 16-Hydroxy Palmitic Acid | Cutin | wikipedia.org |
| 18-Hydroxy Stearic Acid | Cutin | wikipedia.org |
| 10,16-Dihydroxyhexadecanoic Acid | Cutin | nih.gov |
| ω-Hydroxy Fatty Acids (C16-C28) | Suberin | nih.gov |
Occurrence in Invertebrate Model Organisms (e.g., Daphnia magna, Caenorhabditis elegans)
Direct studies identifying this compound in invertebrate model organisms such as Daphnia magna and Caenorhabditis elegans are scarce. Research on the fatty acid composition of freshwater zoobenthic invertebrates, which includes crustaceans like Daphnia, has shown significant variation in fatty acid profiles, largely influenced by diet and phylogeny. researchgate.net Marine invertebrates are known to produce a variety of unusual fatty acids. mdpi.com
Studies on C. elegans have explored the effects of various fatty acids on its development and lifespan, but specific data on the endogenous presence of 14-hydroxypentadecanoic acid is not available. The fatty acid metabolism in these organisms is complex, and the capability to synthesize or modify long-chain fatty acids exists. mdpi.com However, more targeted lipidomic analyses are necessary to determine if this compound is a natural component of these model organisms.
Analytical Methodologies for Natural Abundance Profiling
The detection and quantification of long-chain hydroxy fatty acids like this compound in biological samples typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods employed. chromatographyonline.comrsc.org
For GC-MS analysis, derivatization of the fatty acids is often necessary to increase their volatility and thermal stability. rsc.org This can involve converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a silyl (B83357) derivative. rsc.org The resulting fragmentation patterns in electron ionization (EI) mass spectrometry can provide information about the position of the hydroxyl group. rsc.org
LC-MS, particularly coupled with tandem mass spectrometry (LC-MS/MS), has become a powerful tool for lipidomics and allows for the analysis of intact hydroxy fatty acids without derivatization. chromatographyonline.comnih.govnih.gov Reversed-phase chromatography is commonly used for separation. nih.govnih.gov High-resolution mass spectrometry platforms like Orbitrap or QTOF can provide accurate mass measurements, aiding in the identification of the compound. nih.govnih.gov
Solid-phase extraction (SPE) is a common sample preparation step to extract and concentrate fatty acids from complex biological matrices before analysis. chromatographyonline.comnih.gov
Common Analytical Techniques for Hydroxy Fatty Acid Analysis
| Technique | Key Features | References |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization; provides detailed structural information from fragmentation patterns. | rsc.orgnih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; can analyze intact molecules without derivatization. | chromatographyonline.comnih.govnih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Used for sample clean-up and concentration prior to analysis. | chromatographyonline.comnih.gov |
Biosynthesis and Endogenous Metabolic Pathways
Enzymatic Pathways Leading to Hydroxylation
The introduction of a hydroxyl group onto the pentadecanoic acid backbone is a critical step in the formation of (14R)-14-hydroxypentadecanoic acid. This biochemical transformation is primarily carried out by a class of enzymes known as oxidoreductases, with cytochrome P450 monooxygenases being key players.
Cytochrome P450 Monooxygenase Involvement (e.g., P450 BM-3)
Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. wikipedia.orgyoutube.com These enzymes are involved in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. wikipedia.orgyoutube.com
One notable example is P450 BM-3, a soluble, catalytically self-sufficient fatty acid hydroxylase from the bacterium Bacillus megaterium. researchgate.net This enzyme can hydroxylate medium-chain fatty acids (C12 to C18) at the ω-1, ω-2, and ω-3 positions. caltech.edu The catalytic cycle of cytochrome P450 enzymes involves the transfer of electrons from a reducing agent like NADPH, facilitated by a P450 reductase, to activate molecular oxygen for the hydroxylation reaction. youtube.com
Regioselectivity and Stereoselectivity of Hydroxylation Reactions
The position at which the hydroxyl group is introduced (regioselectivity) and the specific three-dimensional orientation of that group (stereoselectivity) are crucial aspects of P450-catalyzed reactions. researchgate.netnih.gov For instance, the hydroxylation of pentadecanoic acid by P450 BM-3 has been shown to be highly selective for the formation of the R-alcohol. researchgate.net This contrasts with some earlier reports that suggested the formation of the S-enantiomer. researchgate.net
The regio- and stereoselectivity of P450 enzymes are determined by the architecture of their active sites, which dictates how a substrate binds and is oriented relative to the reactive heme-iron center. rsc.org Through methods like directed evolution, the selectivity of enzymes like P450 BM-3 can be altered to favor hydroxylation at specific positions. researchgate.netnih.govacs.org For example, mutants of P450 BM-3 have been engineered to be highly selective for either 2β- or 15β-hydroxylation of testosterone. researchgate.netnih.gov
Other Oxidoreductase Enzyme Systems
While cytochrome P450s are prominent in fatty acid hydroxylation, other oxidoreductase enzyme systems also contribute to these transformations. wikipedia.orgresearchgate.net Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a donor (reductant) to an acceptor (oxidant). wikipedia.org In the context of fatty acid metabolism, these enzymes can be involved in various oxidation-reduction steps.
Integration within Fatty Acid Metabolism
Once formed, this compound is integrated into the broader network of fatty acid metabolism. This includes its potential breakdown through oxidation pathways and its use as a building block for more complex molecules.
Role of Peroxisomal β-Oxidation Pathways
Peroxisomes are cellular organelles that play a crucial role in various metabolic processes, including the β-oxidation of fatty acids. nih.gov This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. capes.gov.br
In organisms like the fungus Candida albicans, fatty acid breakdown occurs exclusively within peroxisomes. nih.gov The process of peroxisomal β-oxidation generates intermediates such as 2-enoyl- and 3-hydroxyacyl-CoA esters. capes.gov.br The efficient progression of this pathway requires the re-oxidation of NADH. capes.gov.br Deficiencies in peroxisomal β-oxidation enzymes can lead to the accumulation of very long-chain fatty acids and disruptions in the lipid composition of cells. nih.gov
Precursor Role in Complex Lipid Biosynthesis (e.g., Ascarosides)
Hydroxylated fatty acids like this compound can serve as precursors for the synthesis of more complex lipids. A significant example is their role in the biosynthesis of ascarosides, a class of signaling molecules found in nematodes such as Caenorhabditis elegans.
Specifically, (3R,14R)-3,14-dihydroxypentadecanoic acid is a component of certain ascarosides. nih.gov This molecule is structurally related to this compound, suggesting a potential biosynthetic link where the 14-hydroxy fatty acid is further modified. In some ascarosides, the hydroxylated fatty acid is linked to a sugar moiety, ascarylopyranose, which can be further functionalized. nih.gov
Nutritional and Environmental Influences on Biosynthesis
The biosynthesis of hydroxylated fatty acids, including this compound, is not a static process but is dynamically regulated by both the nutritional status of the organism and the surrounding environmental conditions. These factors can influence the availability of precursors and the expression and activity of the key enzymes involved in the biosynthetic pathway.
Environmental stressors and chemical signals can also profoundly impact the biosynthesis of hydroxylated fatty acids. In fungi, for example, environmental factors such as temperature, pH, and exposure to certain chemicals can alter the fatty acid composition of their membranes, which in turn can influence the pool of fatty acids available for hydroxylation. researchgate.net In bacteria, adaptation to different environments involves modifications to their cell membranes, which includes altering their fatty acid composition. nih.govfrontiersin.org Such adaptive responses can modulate the expression of enzymes involved in fatty acid modification, including hydroxylation.
Comparative Biosynthetic Mechanisms Across Diverse Organisms
The fundamental mechanism for the biosynthesis of this compound, the ω-hydroxylation of pentadecanoic acid, is conserved across a wide range of organisms, from bacteria to mammals. However, the specific enzymes catalyzing this reaction and their regulation exhibit considerable diversity.
The key enzymes responsible for the ω-hydroxylation of fatty acids are members of the cytochrome P450 (CYP) superfamily. nih.gov These enzymes are monooxygenases that introduce a hydroxyl group at the terminal (ω) carbon atom of a fatty acid chain. The regioselectivity of these enzymes is crucial, as they can also hydroxylate at the ω-1, ω-2, or other positions.
In bacteria , various CYP enzymes have been identified that can hydroxylate fatty acids. For instance, Bacillus megaterium possesses a well-characterized CYP102A1 (P450 BM3) that can hydroxylate fatty acids, although it primarily targets longer chain fatty acids and often at sub-terminal positions. nih.govnih.gov Other bacterial systems, like that in Pseudomonas putida, utilize an alkane hydroxylase system (AlkBGT) which has been engineered to produce ω-hydroxy fatty acids. frontiersin.org The regulation of these enzymes in bacteria is often tied to the need to metabolize specific carbon sources or to respond to environmental challenges. nih.gov
In fungi , CYP enzymes are also prevalent and are involved in a variety of metabolic pathways, including the hydroxylation of fatty acids. The expression and activity of these fungal CYPs can be influenced by the available carbon source and other environmental conditions, leading to the production of different hydroxylated fatty acids. researchgate.net
In mammals , the CYP4 family of enzymes are the primary catalysts for the ω-hydroxylation of fatty acids. nih.gov These enzymes play a role in fatty acid catabolism and the generation of signaling molecules. The substrate specificity of mammalian CYP4 enzymes varies, with some showing a preference for medium-chain fatty acids while others act on long-chain fatty acids. The regulation of these enzymes is complex and can be influenced by diet, hormonal signals, and disease states.
The table below summarizes the key enzymes and organisms involved in the ω-hydroxylation of fatty acids, the likely pathway for the biosynthesis of this compound.
| Organism Type | Key Enzyme Family/System | Substrate Example(s) | Primary Hydroxylation Position(s) |
| Bacteria | Cytochrome P450 (e.g., CYP102A1) | Long-chain fatty acids | ω-1, ω-2, ω-3 |
| Alkane hydroxylase (e.g., AlkBGT) | Medium-chain fatty acids | ω | |
| Fungi | Cytochrome P450 | Various fatty acids | ω and other positions |
| Mammals | Cytochrome P450 (CYP4 family) | Medium and long-chain fatty acids | ω, ω-1 |
Chemical and Biocatalytic Synthesis Strategies
Total Chemical Synthesis Approaches
Total chemical synthesis offers precise control over molecular construction, enabling the creation of complex molecules from simpler starting materials. However, achieving high enantioselectivity and yield often requires multi-step processes.
Achieving the specific (14R) configuration is the primary challenge in the chemical synthesis of 14-hydroxypentadecanoic acid. Enantioselective methods are designed to produce one enantiomer in preference to the other. While literature specifically detailing the synthesis of (14R)-14-hydroxypentadecanoic acid is sparse, established principles of asymmetric synthesis can be applied. Strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a key reaction step.
For instance, asymmetric reduction of a ketone precursor, 14-oxopentadecanoic acid, using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex, could establish the (R)-hydroxyl center. nih.gov Another powerful technique is the Sharpless asymmetric epoxidation of an allylic alcohol precursor, which can create a chiral epoxide that is then opened to yield the desired hydroxyl group with a defined stereochemistry. nih.gov Phase-transfer catalysis using chiral catalysts derived from amino acids has also proven effective for the asymmetric synthesis of α-hydroxy carboxylic acids and could be adapted for this target molecule. nih.gov
Table 1: Conceptual Enantioselective Synthesis Strategies
| Methodology | Key Reaction | Precursor Example | Chiral Influence | Potential Outcome |
| Asymmetric Reduction | Ketone Reduction | 14-oxopentadecanoic acid | Chiral Ruthenium Catalyst (e.g., RuCl(p-cymene)[(S,S)-Tsdpen]) nih.gov | This compound |
| Asymmetric Epoxidation | Epoxidation of Allylic Alcohol | A C15 allylic alcohol | Sharpless Reagent (e.g., Ti(O-iPr)₄, (+)-DET) nih.gov | Chiral epoxide intermediate for conversion to (14R)-isomer |
| Chiral Auxiliary | Alkylation/Addition | A C14 fragment attached to a chiral auxiliary | Evans auxiliary or similar | Stereocontrolled formation of the C-14 stereocenter |
Derivatization from Related Precursors (e.g., Pentadecanoic Acid)
Synthesizing the target molecule can also be achieved by modifying existing long-chain acids or their derivatives. One approach involves the functionalization of a precursor at the desired carbon. For example, a synthetic route could start from pentadecanedioic acid, where one carboxylic acid group is selectively reduced and converted into the 14-hydroxy group while the other remains. google.com Another strategy involves the condensation of smaller molecules. A method for preparing 15-hydroxypentadecanoic acid involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion, followed by further reaction steps, which could potentially be adapted. researchgate.net
General methods for the synthesis of long-chain ω- and (ω-1)-hydroxy fatty acids have been developed, often utilizing the isomerization of an internal alkyne to a terminal alkyne, followed by hydroboration to install the hydroxyl group. capes.gov.br Direct chlorination of a fatty acid at the α-position followed by substitution with a hydroxyl group is another derivatization method, although this is more suited for creating 2-hydroxy fatty acids. acs.org
Maximizing the efficiency and yield of any synthetic route requires careful optimization of reaction conditions. Key parameters include temperature, pressure, catalyst choice and loading, solvent, and reaction time. For instance, in metal-catalyzed reactions, screening different metal salts and ligands can dramatically improve yield. researchgate.net The choice of solvent can influence reactant solubility and reaction rates, while temperature adjustments can affect both reaction speed and the formation of side products. researchgate.net Reaction time is also critical; insufficient time can lead to incomplete conversion, whereas excessive time might promote decomposition or side reactions. researchgate.net The development of a successful synthesis for this compound would involve systematically adjusting these variables for each step to achieve the highest possible yield and purity of the final product. researchgate.netresearchgate.net
Table 2: General Parameters for Optimizing Chemical Synthesis
| Parameter | Influence on Reaction | Example of Optimization | Citation |
| Catalyst | Increases reaction rate and can control selectivity. | Screening different metal catalysts (e.g., iron, copper, nickel) and their loading (mol %) to find the most effective one. | researchgate.net |
| Temperature | Affects reaction rate and product distribution. Higher temperatures increase kinetic energy and collision frequency. | Testing a range of temperatures to find the optimal balance between reaction speed and prevention of byproduct formation. | researchgate.net |
| Solvent | Influences solubility of reactants and can mediate the reaction pathway. | Evaluating different solvents (e.g., dioxane, methanol) to identify the one providing the best yield. | researchgate.net |
| Reaction Time | Determines the extent of reactant conversion. | Monitoring the reaction progress over time to determine the point of maximum product yield before degradation occurs. | researchgate.net |
| Pressure | Primarily affects reactions involving gases by altering reactant concentrations. | Increasing pressure in reactions with gaseous reactants to enhance the rate. |
Biocatalytic and Chemo-Enzymatic Production
Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations. This approach is particularly valuable for installing functional groups at specific positions on a molecule with high stereoselectivity, often under mild, environmentally friendly conditions.
Whole-cell bioconversion utilizes intact microorganisms, typically genetically engineered, to act as self-contained biocatalysts. For the production of hydroxy fatty acids, strains of Escherichia coli or Pseudomonas putida are commonly engineered to express specific enzymes. researchgate.netnih.gov The key enzymes for this purpose are often from the cytochrome P450 monooxygenase (CYP) superfamily, which are capable of inserting an oxygen atom into a C-H bond. nih.govnih.gov
Specifically, enzymes from the CYP153A family are known for their ability to hydroxylate the terminal (ω) or sub-terminal (ω-1, ω-2) positions of alkanes and fatty acids. mdpi.comresearchgate.net A whole-cell system for producing this compound would involve an engineered E. coli strain expressing a selected CYP153A enzyme. This strain would be cultured and then fed with pentadecanoic acid as the substrate. The microbial cells would take up the fatty acid and convert it into the hydroxylated product, which would then be extracted from the culture medium. nih.gov Optimization of such a system involves adjusting fermentation conditions (e.g., temperature, pH, glucose feed) and substrate concentration to maximize product titer and cell viability. nih.govfrontiersin.org
Table 3: Examples of Whole-Cell Bioconversion for Hydroxy Fatty Acid Production
| Microorganism | Enzyme System | Substrate | Product | Key Finding | Citation |
| Engineered E. coli | CYP153A from Marinobacter aquaeloei fused to a reductase domain | Dodecanoic acid (C12) | ω-Hydroxydodecanoic acid | Produced 1.2 g/L of product with >95% regioselectivity for the terminal position. | mdpi.com |
| Engineered E. coli | CYP153A from Limnobacter sp. with redox partners | Dodecanoic acid (C12) | 12-Hydroxydodecanoic acid | Achieved 3.28 g/L of product by introducing native redox partners. | mdpi.com |
| Engineered E. coli | CYP153A33 (M228L) mutant fused to a reductase domain | trans-2-decenoic acid | 10-Hydroxy-2-decenoic acid (10-HDA) | A two-step whole-cell process was designed to produce 217 mg/L of 10-HDA from decanoic acid. | researchgate.netnih.gov |
| Engineered E. coli | CYP153A6 from Mycobacterium sp. | (S)-Limonene | (S)-Perillyl alcohol | Fed-batch biotransformation allowed for the recovery of 3.25 mg/mL of product. | nih.gov |
Isolated Enzyme Catalysis for Directed Hydroxylation
Instead of using whole cells, purified enzymes can be used directly in a reaction mixture. This approach avoids issues related to substrate transport across cell membranes and cellular metabolism of the product but requires costly enzyme purification. The most relevant enzymes for producing this compound are cytochrome P450 monooxygenases. wikipedia.orgnih.gov These enzymes catalyze the addition of a hydroxyl group to a substrate by activating molecular oxygen. wikipedia.org
P450s, such as the well-studied P450-BM3 from Bacillus megaterium, can hydroxylate fatty acids at the (ω-1), (ω-2), and (ω-3) positions. nih.gov For pentadecanoic acid, this corresponds to the C-14, C-13, and C-12 positions. The regioselectivity depends on the specific enzyme and the chain length of the fatty acid substrate. nih.gov By selecting or engineering a P450 enzyme with high regioselectivity for the (ω-1) position and high stereoselectivity for the (R)-isomer, a direct conversion of pentadecanoic acid to this compound could be achieved. nih.govresearchgate.net Chemo-enzymatic strategies combine chemical and enzymatic steps; for example, an enzymatic reaction could be used to create a key chiral intermediate that is then elaborated through chemical synthesis. nih.govrsc.org
Engineering of Biocatalysts for Enhanced Production and Specificity
The production of high-value hydroxy fatty acids through biocatalysis is a promising area of research, with significant efforts focused on engineering enzymes for improved performance. nih.govresearchgate.net The selective, one-step C-H activation of fatty acids is an attractive concept in sustainable chemistry, and biocatalysis has shown potential for generating these valuable compounds. nih.govchemrxiv.orgresearchgate.net However, enzyme discovery has often relied on extensive screening, yielding a limited number of enzymes that predominantly oxidize the subterminal positions of fatty acids. nih.govchemrxiv.orgresearchgate.net
Cytochrome P450 Monooxygenases: A key class of enzymes used for this purpose is the cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes can catalyze the regio- and stereoselective hydroxylation of fatty acids. nih.gov However, wild-type P450s often have limitations in terms of activity, stability, and specificity. To overcome these, protein engineering strategies are employed. Ancestral sequence reconstruction (ASR) has emerged as a powerful tool to explore the sequence-activity landscape of P450s. nih.govchemrxiv.orgresearchgate.net By resurrecting ancient enzymes, researchers can access biocatalysts with novel properties. nih.govchemrxiv.org A study on the CYP116B family of P450s demonstrated that resurrected ancestral enzymes exhibited unique regioselectivity fingerprints, varying from subterminal in older ancestors to mid-chain in more recent ones. nih.govchemrxiv.orgresearchgate.net This approach not only expands the toolbox of available biocatalysts but also provides insights into the evolution of enzyme function. nih.govresearchgate.net
Fatty Acid Hydratases: Another important class of enzymes is fatty acid hydratases (FAHs), which catalyze the regio- and stereo-selective addition of water to the double bonds of unsaturated fatty acids. mecp2024.com Engineering these enzymes can modulate their regioselectivity and substrate specificity. mecp2024.com For instance, site-saturation mutagenesis of a fatty acid hydratase from Lactobacillus acidophilus resulted in mutants with significant shifts in regioselectivity, even achieving 100% selectivity for a single hydroxy isomer in some cases, a significant improvement over the mixture of products from the wild-type enzyme. mecp2024.com
| Biocatalyst Engineering Strategy | Target Enzyme Class | Outcome | Reference |
| Ancestral Sequence Reconstruction (ASR) | Cytochrome P450 Monooxygenases (CYP116B) | Altered regioselectivity (from sub-terminal to mid-chain hydroxylation) and increased thermostability. | nih.govchemrxiv.orgresearchgate.net |
| Site-Saturation Mutagenesis | Fatty Acid Hydratases (FAH) | Shifted regioselectivity and enhanced product specificity (up to 100% for a single isomer). | mecp2024.com |
| Multi-Enzyme Cascade Systems | Alcohol/Aldehyde Dehydrogenases | Efficient conversion of ω-hydroxycarboxylic acids to α,ω-dicarboxylic acids with high titers. | nih.gov |
Synthesis of Structurally Related Derivatives and Analogues
The synthesis of derivatives and analogues of this compound expands its utility and allows for the exploration of structure-activity relationships.
Preparation of Functionalized Fatty Acid Analogues
Various methods exist for the preparation of fatty acids functionalized with different chemical groups. acs.orgnih.govnih.gov These methods allow for the introduction of new functionalities that can alter the molecule's physical, chemical, and biological properties.
One approach involves the isomerizing functionalization of unsaturated fatty acids to produce linear α,ω-difunctional compounds. acs.org This strategy converts internal double bonds to a terminal functional group, incorporating the entire length of the fatty acid chain. acs.org Catalytic methods like isomerizing hydroboration are employed to achieve this terminal functionalization with high selectivity. acs.org
Another strategy is the creation of "artificially functionalized fatty acids" (AFFA) by acylating bioactive molecules like dopamine (B1211576) or serotonin (B10506) with fatty acids. nih.gov This creates amide derivatives with unique biological activities that are distinct from their parent components. nih.gov
Furthermore, fatty acid residues can be tethered to various heterocyclic compounds, such as thiazoles, oxadiazoles, and benzothiazoles. nih.gov Synthetic routes often involve the activation of the fatty acid's carboxylic group to an acid chloride, which then reacts with an appropriate amine-containing heterocycle. nih.gov
| Functionalization Strategy | Description | Example Product Class | Reference |
| Isomerizing Functionalization | Catalytic conversion of internal double bonds to terminal functional groups. | α,ω-Diesters, α,ω-Dicarboxylic acids | acs.org |
| Acylation of Bioactive Molecules | Formation of amides between fatty acids and molecules like neurotransmitters. | Artificially Functionalized Fatty Acids (AFFA) | nih.gov |
| Heterocycle Tethering | Covalent linking of fatty acid chains to heterocyclic rings. | Fatty acid-thiazole conjugates, Fatty acid-oxadiazole conjugates | nih.gov |
Macrocyclic Lactone Formation from Hydroxy Acids
The intramolecular esterification, or lactonization, of hydroxy acids like 14-hydroxypentadecanoic acid leads to the formation of macrocyclic lactones. royalsocietypublishing.orgresearchgate.net These macrolides are of significant interest, particularly in the fragrance industry. researchgate.net The cyclization of long-chain hydroxy fatty acids can be challenging due to competing intermolecular reactions that lead to linear oligomers or polymers. royalsocietypublishing.org Therefore, specific catalytic methods are required to favor the desired intramolecular cyclization. royalsocietypublishing.org
Enzymatic Lactonization: Biocatalysts, particularly lipases, have proven effective for macrolactonization. researchgate.netnih.gov Enzymes from sources like Mucor javanicus, Mucor miehei, and Candida antarctica have been used to catalyze the lactonization of 15-hydroxypentadecanoic acid and related compounds. researchgate.netnih.govresearchgate.net These reactions are often carried out in organic solvents, and factors such as the choice of solvent, temperature, and pH can significantly influence the reaction rate and yield of the monolactone. researchgate.net For example, the lactonization of 15-hydroxypentadecanoic acid catalyzed by Mucor miehei lipase (B570770) has been reported. researchgate.net
Chemical Macrolactonization: A variety of chemical methods have been developed to promote macrocyclization. nih.govacs.org These methods often rely on high-dilution conditions to minimize intermolecular reactions and employ activating agents for the carboxylic acid group. royalsocietypublishing.orgacs.org
Corey-Nicolaou Macrolactonization: This classic method involves activating the hydroxy acid as a 2-pyridinethiol ester, which then undergoes cyclization. nih.gov
Yamaguchi Macrolactonization: This protocol uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then cyclized in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.se
Shiina Macrolactonization: This method utilizes aromatic carboxylic acid anhydrides as dehydrating condensation agents. sci-hub.se
Other Reagents: Other reagents and catalysts, including dicyclohexylcarbodiimide (B1669883) (DCC) with DMAP, and Lewis acids like scandium triflate (Sc(OTf)₃), have also been successfully used to synthesize macrocyclic lactones from ω-hydroxy acids. royalsocietypublishing.orgacs.org
The choice of method often depends on the specific substrate and the desired ring size of the macrolactone. acs.org
| Lactonization Method | Catalyst/Reagent | Key Feature | Reference |
| Enzymatic | Lipases (e.g., Mucor miehei, Candida antarctica) | High selectivity under mild reaction conditions. | researchgate.netnih.gov |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / Triphenylphosphine | Activation of the carboxylic acid as a thioester. | nih.gov |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride / DMAP | Formation of a highly reactive mixed anhydride. | sci-hub.se |
| Shiina | Aromatic carboxylic acid anhydrides | Dehydrative condensation. | sci-hub.se |
| Boden & Keck | Dicyclohexylcarbodiimide (DCC) / DMAP | Carbodiimide-mediated esterification. | royalsocietypublishing.org |
| Lewis Acid Catalysis | Scandium(III) triflate (Sc(OTf)₃) | Catalytic activation of mixed anhydrides. | acs.org |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating (14R)-14-hydroxypentadecanoic acid from complex mixtures and for assessing its purity.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of fatty acids like this compound. To increase their volatility for GC analysis, fatty acids are typically converted into more volatile esters, most commonly methyl esters (FAMEs). researchgate.net This derivatization step is crucial for achieving good chromatographic separation and detection.
The GC-MS analysis of the saponifiable matter from various natural sources has led to the identification of numerous fatty acid methyl esters. nih.gov In a typical GC-MS setup, a capillary column, such as one coated with 100% dimethylpolysiloxane, is used. nih.gov Helium is commonly employed as the carrier gas. nih.gov The mass spectrometer detector provides valuable structural information based on the fragmentation patterns of the eluted compounds, facilitating their identification. The analysis of very long-chain fatty acids (VLCFAs) is a common application of GC-MS in screening for certain metabolic disorders. nih.gov
Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Elite-1, 100% dimethylpolysiloxane (30 m x 0.25 mm ID x 0.25 µm df) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 0.9 mL/min | nih.gov |
| Source Temperature | 270 °C | nih.gov |
| Electron Energy | 70 eV | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of fatty acids. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. mdpi.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For acidic compounds like this compound, the pH of the mobile phase can be adjusted to control the ionization state of the carboxyl group, thereby influencing its retention. The use of gradient elution, where the composition of the mobile phase is changed during the run, is often necessary for separating complex mixtures of fatty acids with varying chain lengths and polarities. sigmaaldrich.com HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for sensitive and selective detection. cnrs.fr
The assessment of enantiomeric purity is critical for chiral molecules like this compound. Chiral chromatography is the most direct and reliable method for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.
The use of CSPs is the more common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective for the separation of a wide range of chiral compounds. nih.gov Another class of CSPs is based on cyclodextrins. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Chiral HPLC methods can be coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and selectivity in determining the enantiomeric composition of a sample. nih.gov Capillary electrophoresis (CE) also represents a powerful technique for chiral separations, often employing cyclodextrins as chiral selectors. mdpi.comnih.gov
Spectroscopic Structural Elucidation Methods
Spectroscopic methods are indispensable for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR Spectroscopy : Proton NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl protons at the end of the alkyl chain, the methylene (B1212753) protons along the chain, the methine proton at the chiral center (C14), and the protons adjacent to the carboxylic acid group. hmdb.cahmdb.cachemicalbook.comhmdb.cachemicalbook.comchemicalbook.com The chemical shift, multiplicity (splitting pattern), and integration of these signals are used to assign the structure.
¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would display signals for the carbonyl carbon of the carboxylic acid, the carbon atom bearing the hydroxyl group (C14), the various methylene carbons in the long alkyl chain, and the terminal methyl carbon. hmdb.cachemicalbook.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Hydroxylated Fatty Acids
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -COOH | ~11-12 | ~175-180 | chemicalbook.com |
| -CH(OH)- | ~3.6-4.0 | ~68-72 | hmdb.ca |
| -CH₂-COOH | ~2.3 | ~34 | chemicalbook.com |
| -(CH₂)n- | ~1.2-1.6 | ~25-30 | hmdb.cachemicalbook.com |
| -CH₃ | ~0.9 | ~14 | chemicalbook.com |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The O-H stretching of the secondary alcohol group would be observed as a broad band around 3200-3500 cm⁻¹. Finally, the C-H stretching vibrations of the long alkyl chain would give rise to sharp peaks in the 2850-2960 cm⁻¹ region. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | chemicalbook.com |
| Carboxylic Acid C=O | Stretch | 1700-1725 (strong) | chemicalbook.com |
| Alcohol O-H | Stretch | 3200-3500 (broad) | chemicalbook.com |
| Alkyl C-H | Stretch | 2850-2960 | chemicalbook.com |
Optical Rotation Measurements for Chiral Purity
Optical rotation is a critical technique for determining the stereochemical purity of chiral molecules like this compound. Chiral compounds possess the ability to rotate the plane of polarized light, a property known as optical activity. The direction and magnitude of this rotation are unique to each enantiomer.
A solution containing a single enantiomer, referred to as optically pure, will exhibit a specific rotation value. masterorganicchemistry.com For instance, a 100% pure sample of the (14R)-enantiomer will rotate light to a specific degree in one direction, while its mirror image, the (14S)-enantiomer, will rotate light to the exact same degree but in the opposite direction. masterorganicchemistry.com
When a mixture contains both enantiomers, the observed optical rotation will be proportional to the excess of one enantiomer over the other. libretexts.org A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. masterorganicchemistry.com
The enantiomeric excess (e.e.), or optical purity, of a sample of this compound can be calculated using the following formula. youtube.com This value represents the percentage of the major enantiomer minus the percentage of the minor enantiomer. youtube.com
Formula for Enantiomeric Excess (Optical Purity):
[α]observed is the specific rotation of the sample mixture.
[α]max is the specific rotation of the pure enantiomer.
By measuring the optical rotation of a synthesized or isolated batch of this compound and comparing it to the known specific rotation of the pure (14R) form, its chiral purity can be definitively established. masterorganicchemistry.comlibretexts.org
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling detailed analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.
For this compound, HRMS would be used to confirm its molecular formula as C15H30O3 by matching the experimentally measured exact mass to the theoretically calculated mass. chemspider.com This confirmation is a fundamental step in its characterization.
| Property | Value | Reference |
| Molecular Formula | C15H30O3 | chemspider.com |
| Average Mass | 258.402 Da | chemspider.com |
| Monoisotopic Mass | 258.21949481 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of this compound. In an MS/MS experiment, the intact molecule (precursor ion) is selected and then fragmented through collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would occur at the bonds adjacent to the hydroxyl group and at the carboxylic acid moiety. Analysis of these specific fragment ions allows for the unambiguous placement of the hydroxyl group at the 14th carbon position. This detailed structural confirmation is crucial to distinguish it from other isomers, such as 3-hydroxypentadecanoic acid. nih.govnih.gov
MALDI-TOF MS in Complex Mixture Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the rapid analysis of molecules in complex biological or chemical mixtures. nih.gov In this technique, the sample is co-crystallized with a matrix material (like α-cyano-4-hydroxycinnamic acid) that absorbs laser energy. sigmaaldrich.com A laser pulse desorbs and ionizes the sample molecules, which are then accelerated into a time-of-flight analyzer.
MALDI-TOF MS is advantageous for its high throughput and sensitivity, making it suitable for screening for the presence of this compound in extracts or reaction mixtures without extensive sample purification. nih.govnih.gov It can provide a clear signal for the compound's molecular ion, allowing for its rapid detection within a complex peptidomic or metabolomic sample. nih.gov
Integrated Analytical Strategies
For comprehensive and reliable analysis, individual analytical techniques are often combined into integrated or "hyphenated" systems. These approaches leverage the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For a fatty acid like this compound, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester, such as a methyl ester. researchgate.netnih.gov The derivatized sample is then injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer for detection and identification. nih.gov
Application in Lipidomics and Metabolomics Research
The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids and metabolites within a biological system. thermofisher.com Within this context, this compound, as a long-chain hydroxy fatty acid (HFA), is an important molecule of interest. HFAs are key constituents of cellular structures and are involved in various biological processes, including the modulation of membrane fluidity and cell signaling. rsc.org Their presence and concentration can be indicative of metabolic status, lipid oxidation levels, and the onset or progression of certain diseases. rsc.org
Lipidomics and metabolomics studies are crucial for understanding the roles of long-chain fatty acids (LCFAs) and their derivatives in health and disease. creative-proteomics.com These studies often involve the analysis of complex biological samples like plasma, serum, tissues, and cells to profile a wide array of lipids and metabolites. mdpi.comnih.govnih.gov The inclusion of hydroxylated fatty acids such as this compound in these analyses provides a more detailed picture of lipid metabolism. For instance, alterations in the levels of specific HFAs have been associated with conditions like diabetes. mdpi.com
Advanced analytical platforms, primarily based on mass spectrometry (MS) coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), are the cornerstones of modern lipidomics and metabolomics research. creative-proteomics.comchromatographyonline.com These methods allow for the sensitive and specific detection of a multitude of lipid species, including low-abundance ones like this compound.
In a typical lipidomics workflow for analyzing compounds like this compound, lipids are first extracted from the biological matrix. nih.gov This is a critical step to isolate lipids from other cellular components like proteins and polar metabolites. nih.gov Following extraction, the lipid fraction is often subjected to chromatographic separation to resolve individual lipid species based on their physicochemical properties before they are introduced into the mass spectrometer for detection and quantification. chromatographyonline.com
The data generated from these analyses can be vast and complex, often revealing significant changes in the lipid profiles between different physiological or pathological states. For example, a systems biology approach integrating lipidomics, metabolomics, and proteomics has been used to understand the systemic molecular alterations caused by certain genetic disorders affecting lipid metabolism. nih.gov While specific research focusing solely on this compound is limited in the public domain, its analysis would be integrated into broader studies investigating the roles of HFAs in various biological contexts.
The table below summarizes the classes of lipids and related molecules that are often analyzed alongside this compound in lipidomics and metabolomics research.
| Lipid/Metabolite Class | Analytical Approach | Relevance in Biological Studies |
| Long-Chain Fatty Acids (LCFAs) | GC-MS, LC-MS | Energy source, membrane structure, signaling precursors. creative-proteomics.comchromatographyonline.com |
| Hydroxy Fatty Acids (HFAs) | GC-MS, LC-MS/MS | Indicators of metabolic status and lipid oxidation. rsc.orgresearchgate.net |
| Oxylipins | LC-MS/MS | Potent signaling molecules involved in inflammation. chromatographyonline.comnih.gov |
| Glycerophospholipids | LC-MS | Major components of cell membranes. mdpi.com |
| Sphingolipids | LC-MS | Involved in cell signaling and membrane structure. mdpi.com |
| Acylcarnitines | LC-MS/MS | Markers of fatty acid oxidation. nih.gov |
Method Validation Parameters and Quality Control in Analytical Research
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose, providing reliable and accurate data. researchgate.net This is particularly important in the quantitative analysis of compounds like this compound in complex biological matrices. The validation process involves the evaluation of several key parameters, as outlined by international guidelines. researchgate.netresearchgate.net
Method Validation Parameters:
Specificity and Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. researchgate.net For this compound, this means distinguishing it from other isomeric and isobaric fatty acids.
Linearity: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net This is typically assessed by analyzing a series of standards at different concentrations. nih.govrsc.org
Range: The range is the interval between the upper and lower concentration levels of the analyte for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. rsc.org
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table provides an example of typical acceptance criteria for these validation parameters in chromatographic methods used for the analysis of small molecules.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (RSD%) | ≤ 15-20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Quality Control in Analytical Research:
Quality control (QC) is an essential component of analytical research, particularly in large-scale lipidomics and metabolomics studies, to ensure the reliability and reproducibility of the data. thermofisher.comthermofisher.com QC procedures are designed to monitor and evaluate the performance of the entire analytical process, from sample preparation to data acquisition. futurelearn.com
Key aspects of quality control include:
System Suitability Testing: Before starting an analytical run, system suitability tests are performed to ensure that the analytical system (e.g., the LC-MS instrument) is performing optimally. thermofisher.com This may involve injecting a standard mixture to check for parameters like peak resolution, retention time, and detector response.
Use of Internal Standards (IS): An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and QC samples at a known concentration. thermofisher.com The IS helps to correct for variations in sample preparation, injection volume, and instrument response.
Quality Control Samples (QCs): QC samples are crucial for monitoring the performance and stability of the analytical method throughout the run. nih.govfuturelearn.com A common practice in metabolomics is to use a pooled QC sample, which is created by mixing small aliquots from all or a representative number of the study samples. futurelearn.com These pooled QCs are then injected at regular intervals throughout the analytical batch. nih.gov
Monitoring QC Data: The data from the QC samples are used to assess the reproducibility of the analysis. futurelearn.com The coefficient of variation (CV) of the peak areas or concentrations of analytes in the QC samples is calculated. nih.gov If the CV for a particular analyte is too high (e.g., >20-30%), it may indicate analytical variability, and the data for that analyte might be excluded from further analysis. futurelearn.com
Blank Samples: Procedural blank samples (a sample containing all reagents except the biological matrix) are analyzed to identify potential contamination from solvents, reagents, or labware. nih.gov
Q & A
Basic Research Question
- Chromatography : Reverse-phase HPLC or GC-MS for purity assessment and separation of regioisomers .
- Spectroscopy : - and -NMR to confirm hydroxylation position and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
How do structural modifications influence the bioactivity of this compound?
Advanced Research Question
- Biocompatibility studies : Electrospun scaffolds of polyhydroxyalkanoates containing ω-hydroxypentadecanoate units show enhanced fibroblast adhesion in vitro (MTT assays) .
- Regioisomer effects : Comparative studies of 12-, 13-, and 14-hydroxylated analogs reveal position-dependent impacts on material properties (e.g., crystallinity, degradation rates) .
What safety considerations apply when handling this compound?
Basic Research Question
While safety data specific to the R-isomer are limited, structurally related hydroxy fatty acids (e.g., pentadecanoic acid) exhibit:
- GHS hazards : Skin/eye irritation (Category 2) and respiratory stimulation (Category 3) .
- Preventive measures : Use of gloves, goggles, and fume hoods during synthesis .
How can researchers resolve contradictions in reported hydroxylation patterns across studies?
Advanced Research Question
Discrepancies often arise from differences in enzyme sources or reaction conditions. Mitigation strategies include:
- Controlled experiments : Comparing hydroxylase activity (e.g., P450foxy vs. bacterial homologs) under identical pH, temperature, and substrate concentrations .
- Analytical cross-validation : Using multiple techniques (e.g., chiral HPLC and -NMR) to distinguish regio- and stereoisomers .
What are the challenges in scaling up this compound production for biomedical applications?
Advanced Research Question
- Fermentation limitations : Oxygen transfer inefficiencies in large-scale bioreactors reduce hydroxylase activity .
- Downstream processing : Solvent extraction and crystallization steps must balance yield (>98% purity) with environmental impact .
How can the stability of this compound be assessed under varying storage conditions?
Basic Research Question
- Accelerated degradation studies : Monitor purity via HPLC under elevated temperature/humidity .
- Long-term storage : Ambient conditions are suitable for >98% pure samples if sealed under inert gas .
What role does enzymatic specificity play in the regioselective hydroxylation of pentadecanoic acid?
Advanced Research Question
P450foxy exhibits a preference for mid-chain (ω-2/ω-3) hydroxylation due to its substrate-binding pocket geometry. Computational modeling (e.g., molecular docking) can predict mutations to shift selectivity toward the ω-1 position .
How should researchers conduct a rigorous literature review on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
